molecular formula C20H19F3N2O3 B4119966 N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide

N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide

Cat. No. B4119966
M. Wt: 392.4 g/mol
InChI Key: VXHXHVJUASYKEO-UHFFFAOYSA-N
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Description

N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide, also known as TFMPP, is a synthetic compound that belongs to the class of phenylpiperazine derivatives. It was first synthesized in the 1970s and has been widely used in scientific research to study its mechanism of action and physiological effects.

Mechanism of Action

N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide acts as a partial agonist at the 5-HT1B and 5-HT2C receptors, which are G protein-coupled receptors that are widely distributed in the brain and peripheral tissues. Activation of these receptors leads to the modulation of various neurotransmitters, including dopamine, norepinephrine, and serotonin, which play a crucial role in the regulation of mood, appetite, and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to induce anxiogenic effects in animal models, which suggests that it may have potential therapeutic applications in the treatment of anxiety disorders. It has also been found to increase food intake in rats, indicating its potential use in the treatment of eating disorders. However, further research is needed to fully understand the physiological effects of this compound.

Advantages and Limitations for Lab Experiments

N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide has several advantages as a tool compound for scientific research. It is relatively easy to synthesize, and its effects on the central nervous system are well characterized. However, its use in lab experiments is limited by its low potency and selectivity for the 5-HT1B and 5-HT2C receptors.

Future Directions

There are several future directions for research on N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide. One area of interest is the development of more potent and selective compounds that target the 5-HT1B and 5-HT2C receptors. Another area of research is the investigation of the role of these receptors in the regulation of mood, appetite, and anxiety. Additionally, the potential therapeutic applications of this compound and related compounds in the treatment of anxiety and eating disorders should be further explored.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research to study its mechanism of action and physiological effects. It acts as a partial agonist at the 5-HT1B and 5-HT2C receptors and has potential therapeutic applications in the treatment of anxiety and eating disorders. Further research is needed to fully understand the physiological effects of this compound and to develop more potent and selective compounds that target these receptors.

Scientific Research Applications

N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide has been extensively used in scientific research to study its effects on the central nervous system. It has been found to act as a partial agonist at the 5-HT1B and 5-HT2C receptors, which are involved in the regulation of mood, appetite, and anxiety. This compound has also been used as a tool compound to study the role of these receptors in various physiological processes.

properties

IUPAC Name

N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O3/c21-20(22,23)14-5-6-16(25-8-2-1-3-9-25)15(11-14)24-19(26)13-4-7-17-18(10-13)28-12-27-17/h4-7,10-11H,1-3,8-9,12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHXHVJUASYKEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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